PSN 375963 Matches Endogenous OEA Potency with Comparable Efficacy at Human and Mouse GPR119
In the original deorphanization study of GPR119, PSN 375963 demonstrated potency comparable to the endogenous agonist oleoylethanolamide (OEA) in cAMP accumulation assays using recombinant human and mouse GPR119 expressed in HEK293 cells [1]. This establishes PSN 375963 as a synthetic surrogate for OEA with defined small-molecule properties, suitable for experimental settings where lipid instability or off-target cannabinoid receptor interactions of OEA are confounding variables [2].
| Evidence Dimension | Potency and efficacy at recombinant human GPR119 |
|---|---|
| Target Compound Data | EC50 = 8.4 μM |
| Comparator Or Baseline | OEA (EC50 = 3.2 μM) |
| Quantified Difference | PSN 375963 is 2.6-fold less potent than OEA; both are partial agonists |
| Conditions | cAMP accumulation in HEK293 cells expressing recombinant human GPR119 |
Why This Matters
This direct comparator data allows researchers to select PSN 375963 when a synthetic, chemically defined GPR119 agonist with OEA-like pharmacology is required, avoiding the lipid solubility and stability limitations of endogenous OEA.
- [1] Overton HA, Babbs AJ, Doel SM, Fyfe MC, Gardner LS, Griffin G, et al. Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metab. 2006;3(3):167-175. PMID: 16517404 View Source
- [2] Fyfe MC, McCormack JG, Overton HA, Procter MJ, Reynet C. GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and obesity. Expert Opin Drug Discov. 2008;3(4):403-413. PMID: 23484907 View Source
